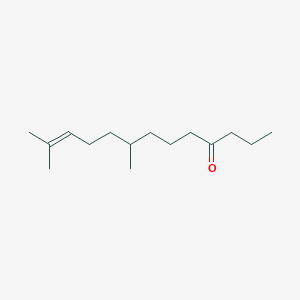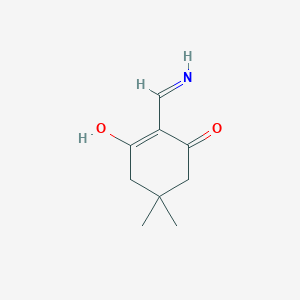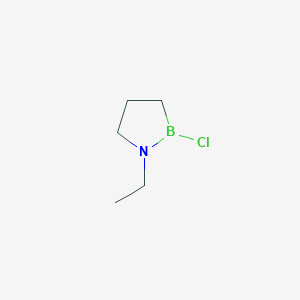
2-Chloro-1-ethyl-1,2-azaborolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-ethyl-1,2-azaborolidine is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron-nitrogen heterocycle, which imparts distinct chemical properties that make it valuable for various applications, particularly in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-1,2-azaborolidine typically involves the reaction of ethylamine with boron trichloride. The process can be summarized as follows:
Reaction of Ethylamine with Boron Trichloride: Ethylamine reacts with boron trichloride under controlled conditions to form the desired azaborolidine ring.
Purification: The crude product is then purified using standard techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Chloro-1-ethyl-1,2-azaborolidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coordination Chemistry: The boron atom can coordinate with various ligands, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Coordination Chemistry: Ligands such as phosphines or nitrogen-based ligands are commonly used to form coordination complexes.
Major Products Formed
Substitution Products: Various substituted azaborolidines depending on the nucleophile used.
Oxidation Products: Oxidized forms of the azaborolidine ring.
Coordination Complexes: Boron-ligand complexes with potential catalytic activity.
科学的研究の応用
2-Chloro-1-ethyl-1,2-azaborolidine has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound and its derivatives are employed as catalysts in various chemical reactions, including polymerization and cross-coupling reactions.
Material Science: It is used in the development of new materials with unique properties.
Biological Studies:
作用機序
The mechanism by which 2-Chloro-1-ethyl-1,2-azaborolidine exerts its effects involves the interaction of the boron atom with various substrates. The boron atom can act as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, making the compound a valuable catalyst and reagent in organic synthesis.
類似化合物との比較
Similar Compounds
1-Ethyl-1,2-azaborolidine: Lacks the chlorine substituent, leading to different reactivity.
2-Chloro-1-methyl-1,2-azaborolidine: Similar structure but with a methyl group instead of an ethyl group.
1,2-Azaborolidine: The parent compound without any substituents.
Uniqueness
2-Chloro-1-ethyl-1,2-azaborolidine is unique due to the presence of both the ethyl and chlorine substituents. These groups influence the compound’s reactivity and stability, making it distinct from its analogs. The chlorine atom, in particular, provides a site for further functionalization, expanding the compound’s utility in various chemical reactions.
特性
CAS番号 |
30312-52-8 |
|---|---|
分子式 |
C5H11BClN |
分子量 |
131.41 g/mol |
IUPAC名 |
2-chloro-1-ethylazaborolidine |
InChI |
InChI=1S/C5H11BClN/c1-2-8-5-3-4-6(8)7/h2-5H2,1H3 |
InChIキー |
DXVOXBLTYZXYMU-UHFFFAOYSA-N |
正規SMILES |
B1(CCCN1CC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


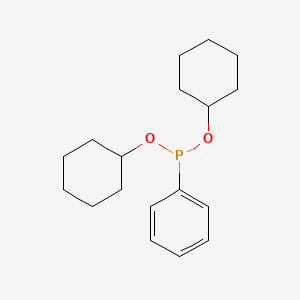


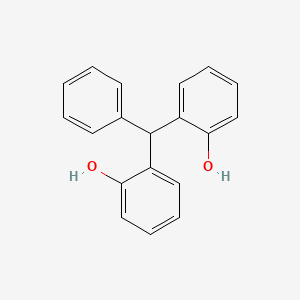
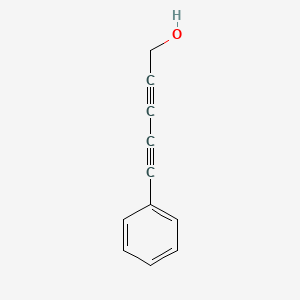
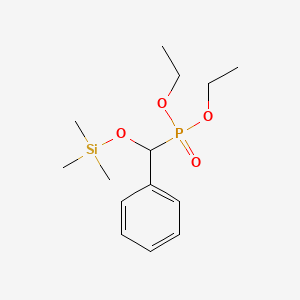
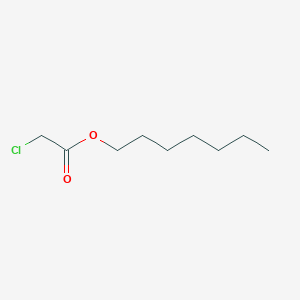
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)

